molecular formula C6H12N4 B1309897 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine CAS No. 878717-42-1

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine

Cat. No. B1309897
CAS RN: 878717-42-1
M. Wt: 140.19 g/mol
InChI Key: OIVJDIWINLEWFU-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” is a derivative of 1,2,4-triazole . Triazole compounds, including this one, are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring . They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives were confirmed by various spectroscopic techniques such as IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives have been studied in the context of their synthesis . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups .

Scientific Research Applications

Anticancer Agent Development

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . Specifically, novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines, such as MCF-7, Hela, and A549, indicating their potential use in chemotherapy .

Antimicrobial Applications

The triazole ring is known for its significant biological properties, including antimicrobial activity. Triazole derivatives can be synthesized with a broad range of substituents, allowing for the construction of diverse bioactive molecules. These compounds have been found to be effective against a variety of microbial pathogens, making them valuable in the development of new antimicrobial drugs .

Antiviral Research

Triazole compounds have also been identified as potent antiviral agents. Their structural characteristics enable them to interact effectively with viral components, disrupting the life cycle of viruses. This makes them an important class of compounds in the fight against viral infections .

Antitubercular Therapy

The fight against tuberculosis has benefited from the therapeutic applications of triazole derivatives. Their ability to act against Mycobacterium tuberculosis makes them a key component in the development of new antitubercular drugs .

Anticonvulsant Properties

Research has demonstrated that triazole derivatives can exhibit anticonvulsant properties. This opens up possibilities for their use in the treatment of epilepsy and other seizure-related disorders .

Analgesic and Anti-inflammatory Uses

The structural flexibility of triazole derivatives allows them to be used as analgesics and anti-inflammatory agents. They can modulate the body’s pain pathways and inflammatory responses, providing relief in various conditions .

Antidepressant Potential

The pharmacological profile of triazole derivatives includes potential antidepressant effects. Their interaction with neurotransmitter systems could lead to new treatments for depression and related mood disorders .

Organocatalysis and Material Science

Beyond their biomedical applications, triazole derivatives play a role in organocatalysis and material science. Their chemical properties allow them to catalyze various organic reactions and contribute to the development of new materials .

Safety and Hazards

The safety of “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their promising properties, these compounds could be further optimized and evaluated for their therapeutic potential .

properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVJDIWINLEWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424623
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine

CAS RN

878717-42-1
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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